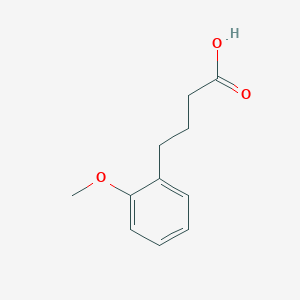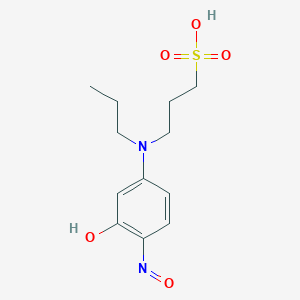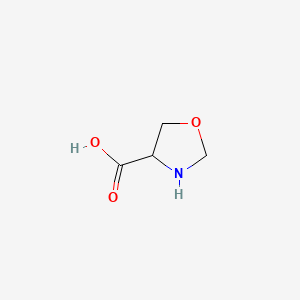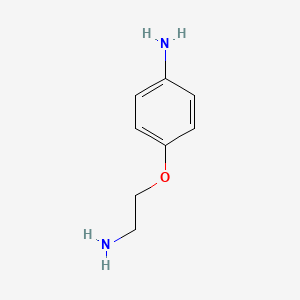
4-(2-メトキシフェニル)ブタン酸
説明
4-(2-Methoxyphenyl)butanoic acid is an organic compound characterized by a phenyl ring substituted with a methoxy group at the second position and a butanoic acid moiety
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: This method involves the acylation of 2-methoxybenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of an acylium ion intermediate, which then attacks the aromatic ring to form the desired product.
Hydrolysis of Ester: Another approach is the hydrolysis of 4-(2-methoxyphenyl)butanoic acid ester under acidic or basic conditions. For instance, the ester can be hydrolyzed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) to yield the free acid.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and control reaction conditions. The choice of method depends on factors such as cost, scalability, and environmental impact.
Types of Reactions:
Oxidation: 4-(2-Methoxyphenyl)butanoic acid can undergo oxidation reactions to form various derivatives, such as the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol, resulting in 4-(2-methoxyphenyl)butanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.
Substitution: Various nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: 4-(2-Methoxyphenyl)butanal or 4-(2-methoxyphenyl)butanoic acid.
Reduction: 4-(2-Methoxyphenyl)butanol.
Substitution: Amides, esters, or other substituted derivatives.
科学的研究の応用
4-(2-Methoxyphenyl)butanoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and metabolic pathways.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
Target of Action
The primary target of 4-(2-methoxyphenyl)butanoic Acid is unfolded proteins . The compound acts as a chemical chaperone , helping to ameliorate these unfolded proteins and suppress their aggregation . This is particularly relevant in the context of neurodegenerative diseases, where the aggregation of denatured and misfolded proteins is a common feature .
Mode of Action
4-(2-methoxyphenyl)butanoic Acid interacts with its targets by ameliorating unfolded proteins and suppressing their aggregation . This results in protective effects against endoplasmic reticulum stress-induced neuronal cell death . Furthermore, the compound exhibits inhibitory activity against histone deacetylases (HDACs) .
Biochemical Pathways
The compound affects the protein folding pathway . Normally, unfolded proteins are folded through the action of molecular chaperones such as heat shock proteins (HSPs) . Disruption of this system causes stagnation of ubiquitinated proteins, resulting in the accumulation of aggregated unfolded proteins .
Pharmacokinetics
It’s worth noting that the optimization of the compound is crucial for its effective medicinal application, due to the high doses currently required for therapeutic efficacy .
Result of Action
The action of 4-(2-methoxyphenyl)butanoic Acid results in the amelioration of unfolded proteins and the suppression of their aggregation . This leads to protective effects against endoplasmic reticulum stress-induced neuronal cell death . The compound has also been reported to improve conditions caused by protein aggregation, such as cataracts caused by mutant γ D-crystallin in cultured cells .
Action Environment
It’s important to note that the compound’s efficacy can be influenced by various factors, including the presence of other compounds, the ph of the environment, and the temperature .
類似化合物との比較
4-(4-Methoxyphenyl)butanoic acid
4-(3-Methoxyphenyl)butanoic acid
4-(2-Methoxyphenyl)butanol
特性
IUPAC Name |
4-(2-methoxyphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-14-10-7-3-2-5-9(10)6-4-8-11(12)13/h2-3,5,7H,4,6,8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOJMVLFGSPFIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399219 | |
| Record name | 4-(2-methoxyphenyl)butanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33209-75-5 | |
| Record name | 4-(2-methoxyphenyl)butanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Methoxyphenyl)butyric Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![1-[(4-chlorophenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1598674.png)
